![molecular formula C9H11NO4 B1221006 Ethyl 5-acetamido-2-furoate CAS No. 777-50-4](/img/structure/B1221006.png)
Ethyl 5-acetamido-2-furoate
Overview
Description
Ethyl 5-acetamido-2-furoate is a chemical compound with the molecular formula C9H11NO4 . It is not intended for human or veterinary use and is used only for research purposes.
Molecular Structure Analysis
The molecular weight of Ethyl 5-acetamido-2-furoate is 197.1879 . The structure of a related compound, Methyl 5-acetamido-2-furoate, is available and it has a molecular weight of 183.161 Da .Scientific Research Applications
Pharmaceutical Development
Ethyl 5-acetamido-2-furoate: may serve as a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of this compound could potentially increase selectivity over cyclooxygenase 2 (COX-2), which is a desirable target for reducing inflammation with fewer side effects .
Analgesic Research
This compound’s derivatives have been studied for their analgesic properties. In-vivo and in-silico analyses suggest that modifications to the acetamido group can enhance binding affinity to COX-2 receptors, offering a pathway to more effective pain management solutions .
Organic Synthesis
In the field of organic chemistry, Ethyl 5-acetamido-2-furoate is a valuable intermediate. It can be used in acylation reactions to introduce the furoate group into other molecules, which can be a crucial step in synthesizing complex organic compounds .
Bioavailability Enhancement
The structural modification of Ethyl 5-acetamido-2-furoate could lead to derivatives with improved bioavailability. This is significant for developing oral medications where increased bioavailability can result in enhanced therapeutic effects .
Computational Chemistry
Computational tools utilize Ethyl 5-acetamido-2-furoate to model interactions with biological targets. Docking studies can predict how modifications to the compound affect its binding affinity, guiding the design of more effective drugs .
Toxicological Studies
Predictive toxicology is an essential aspect of drug developmentEthyl 5-acetamido-2-furoate and its derivatives can be analyzed using computational methods to forecast their toxicological profiles, which helps in identifying potential risks early in the drug development process .
Mechanism of Action
Target of Action
A related compound, 5-acetamido-2-hydroxy benzoic acid derivatives, has been shown to targetcyclooxygenase 2 (COX-2) . COX-2 is an enzyme that plays a crucial role in inflammation and pain .
Mode of Action
For instance, 5-acetamido-2-hydroxy benzoic acid derivatives have been shown to have a high binding affinity with the COX-2 receptor , which could lead to the inhibition of the enzyme and thus reduce inflammation and pain.
Biochemical Pathways
prostaglandin synthesis pathway . Inhibition of COX-2 can prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain .
Pharmacokinetics
In-silico studies of related compounds suggest they have good bioavailability
Result of Action
If it acts similarly to related compounds, it may exhibit anti-inflammatory and analgesic effects due to its potential inhibition of cox-2 .
properties
IUPAC Name |
ethyl 5-acetamidofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-3-13-9(12)7-4-5-8(14-7)10-6(2)11/h4-5H,3H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSDCUNLRGSIRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40228327 | |
Record name | NSC 402554 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40228327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
777-50-4 | |
Record name | Ethyl 5-(acetylamino)-2-furancarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=777-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 402554 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000777504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Furoic acid, ethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402554 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC 402554 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40228327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 5-ACETAMIDO-2-FUROATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWW86BZ58F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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